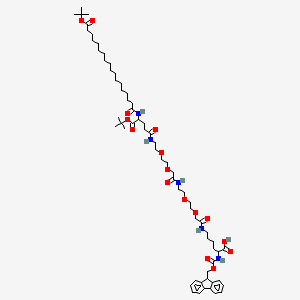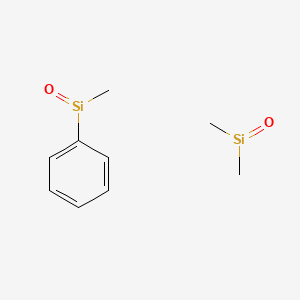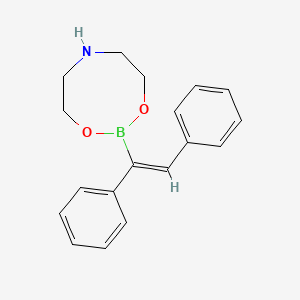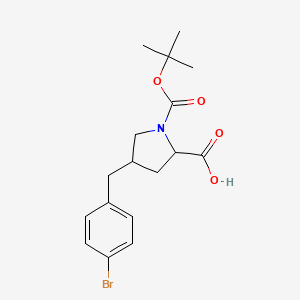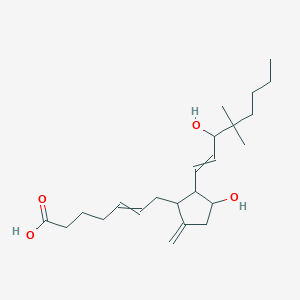
4-Ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Ethenyl-3,5-dimethylcyclohexan-1-ol; 2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol; 4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol; 5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol” consists of multiple isomers of cyclohexanol derivatives. These compounds are characterized by the presence of methyl and prop-1-en-2-yl groups attached to the cyclohexane ring, which significantly influence their chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these cyclohexanol derivatives typically involves the alkylation of cyclohexanol or cyclohexanone with appropriate alkyl halides under basic conditions. For example, the reaction of cyclohexanol with methyl iodide in the presence of a strong base like sodium hydride can yield methylcyclohexanol derivatives.
Industrial Production Methods
Industrial production of these compounds may involve catalytic hydrogenation of corresponding cyclohexanones or cyclohexenes. The use of metal catalysts such as palladium or platinum can facilitate the hydrogenation process, leading to high yields of the desired cyclohexanol derivatives.
Análisis De Reacciones Químicas
Types of Reactions
These cyclohexanol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts (Pd, Pt).
Substitution: Alkyl halides (e.g., methyl iodide) with strong bases (e.g., NaH).
Major Products
The major products formed from these reactions include cyclohexanones, cyclohexanes, and various substituted cyclohexanols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
These cyclohexanol derivatives have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development due to their structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as additives in lubricants and polymers.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific chemical structure and the biological target. Generally, they may interact with enzymes or receptors, altering their activity and leading to various biological effects. For example, their hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: The parent compound with a single hydroxyl group.
Methylcyclohexanol: Similar compounds with methyl groups attached to the cyclohexane ring.
Propylcyclohexanol: Compounds with propyl groups attached to the cyclohexane ring.
Uniqueness
The unique combination of methyl and prop-1-en-2-yl groups in these cyclohexanol derivatives imparts distinct chemical and physical properties, making them valuable for specific applications in research and industry. Their structural diversity allows for a wide range of reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C80H144O8 |
|---|---|
Peso molecular |
1234.0 g/mol |
Nombre IUPAC |
4-ethenyl-3,5-dimethylcyclohexan-1-ol;2-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;2-methyl-6-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;3-methyl-5-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-2-prop-1-en-2-ylcyclohexan-1-ol;4-methyl-3-prop-1-en-2-ylcyclohexan-1-ol;5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/8C10H18O/c1-7(2)9-4-8(3)5-10(11)6-9;1-7(2)10-6-9(11)5-4-8(10)3;1-7(2)9-6-8(3)4-5-10(9)11;1-7(2)9-5-4-8(3)6-10(9)11;1-7(2)9-5-4-6-10(11)8(9)3;1-7(2)10-8(3)5-4-6-9(10)11;1-7(2)9-6-4-5-8(3)10(9)11;1-4-10-7(2)5-9(11)6-8(10)3/h7*8-11H,1,4-6H2,2-3H3;4,7-11H,1,5-6H2,2-3H3 |
Clave InChI |
UWADSUFAUYGJQM-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C(=C)C)O.CC1CCC(C(C1)O)C(=C)C.CC1CCCC(C1C(=C)C)O.CC1CCCC(C1O)C(=C)C.CC1CCC(CC1C(=C)C)O.CC1CC(CC(C1)O)C(=C)C.CC1CC(CC(C1C=C)C)O.CC1C(CCCC1O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13396839.png)
![3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13396841.png)
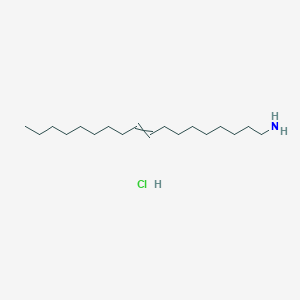
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13396855.png)
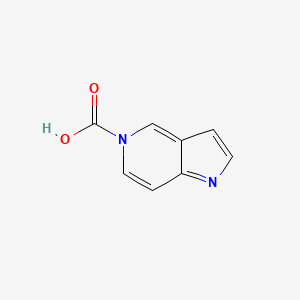
![[3-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;dibromide](/img/structure/B13396870.png)
amino}-3-methylpentanoic acid](/img/structure/B13396892.png)
